molecular formula C26H29N7O3 B14980043 2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14980043
M. Wt: 487.6 g/mol
InChI Key: ROGJOAKFKSADMN-UHFFFAOYSA-N
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Description

2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the morpholin-4-yl propyl group and the isoindole-1,3(2H)-dione moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

Mechanism of Action

The mechanism of action of 2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A compound with a similar morpholine group and potential therapeutic applications.

    2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylamino-pyrazolo[1,5-a]pyrimidine: Another compound with a pyrimidine core and biological activity.

Uniqueness

What sets 2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H29N7O3

Molecular Weight

487.6 g/mol

IUPAC Name

2-[1-[11,12-dimethyl-10-(3-morpholin-4-ylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C26H29N7O3/c1-16-17(2)31(10-6-9-30-11-13-36-14-12-30)23-21(16)24-28-22(29-32(24)15-27-23)18(3)33-25(34)19-7-4-5-8-20(19)26(33)35/h4-5,7-8,15,18H,6,9-14H2,1-3H3

InChI Key

ROGJOAKFKSADMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(C)N4C(=O)C5=CC=CC=C5C4=O)CCCN6CCOCC6)C

Origin of Product

United States

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